2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and phthalimide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for drug development.
Coordination Chemistry: It can form complexes with transition metals, which are studied for their catalytic and biological properties.
Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- 4-bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol
Uniqueness
2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C15H9BrN2O3 |
---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-5-6-13(19)9(7-10)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8,19H |
InChI Key |
FJJQCLDPXCSCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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